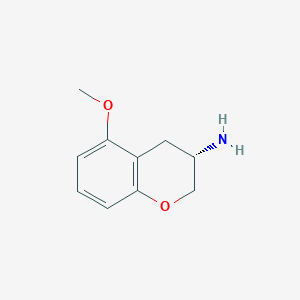

(S)-5-methoxychroman-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@@H](CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441686 | |

| Record name | (S)-5-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117422-50-1 | |

| Record name | (S)-5-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chroman Core Chemistry and Medicinal Applications

The chroman, or benzodihydropyran, ring system is a foundational structure in a multitude of biologically active compounds, both naturally occurring and synthetic. researchgate.netontosight.ai This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework in a variety of potent therapeutic agents. core.ac.uknih.gov The versatility of the chroman core allows it to be chemically modified at various positions, leading to a diverse library of compounds with a wide range of pharmacological activities. nih.gov

Research into chroman derivatives has unveiled their potential across numerous therapeutic areas. ontosight.aigoogle.comgoogle.com These compounds have been investigated for their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. ontosight.aicore.ac.ukontosight.ainih.gov For instance, certain chroman-based molecules exhibit strong anti-cancer activity and have been explored as chemotherapeutic agents. google.comgoogle.combohrium.com Others have shown promise as inhibitors of enzymes relevant to neurodegenerative conditions like Alzheimer's and Parkinson's diseases. core.ac.uk The chroman structure is also central to natural flavonoids and tocopherols (B72186) like Vitamin E, which are known for their significant antioxidant effects. nih.govchemrxiv.org The development of compounds based on the chroman nucleus continues to be an active area of research, aiming to produce novel candidates for treating a variety of diseases. core.ac.uk

Derivatives of 5-methoxychroman, in particular, have been the subject of specific pharmacological studies. Research has shown that N-acyl-3-amino-5-methoxychromans can act as melatonin (B1676174) analogues, interacting with melatonin receptors. nih.gov Furthermore, other derivatives of 5-methoxychroman have been identified as potent agonists at central 5-hydroxytryptamine1A (5-HT1A) receptors, indicating potential applications in neuropharmacology. nih.gov

| Property | Data |

| Compound Name | (S)-5-Methoxychroman-3-amine |

| CAS Number | 117422-50-1 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Classification | Chiral Building Block, Amine, Ether |

| Table 1: Chemical Properties of this compound. bldpharm.com |

Significance of Chirality in Chroman Based Ligands and Therapeutic Agents

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in medicinal chemistry and pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. In biological systems, which are themselves chiral, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets such as enzymes and receptors are stereospecific, meaning they interact preferentially with one enantiomer over the other.

The chroman scaffold often contains one or more chiral centers, making the stereochemistry of its derivatives fundamentally important for their biological activity. chemrxiv.org The specific three-dimensional arrangement of substituents on the chroman ring dictates how the molecule fits into the binding site of a biological target. ontosight.ai For (S)-5-methoxychroman-3-amine, the "(S)" designation specifies the absolute configuration at the chiral carbon atom where the amine group is attached. This specific configuration is crucial for its intended use as a chiral ligand or as a precursor for a stereochemically pure therapeutic agent. oup.com

The development of chiral ligands is a major focus in modern organic chemistry, as they are essential for asymmetric catalysis—a process that allows for the selective synthesis of a single enantiomer of a desired compound. oup.comoup.com Chiral ligands based on spiro and chroman skeletons have proven highly effective in creating chiral environments for metal-catalyzed reactions, enabling the production of enantiomerically pure pharmaceuticals. oup.comsioc-journal.cn The synthesis of the chiral chroman core of α-tocopherol (a form of Vitamin E) is a notable application of this principle. oup.com The defined stereochemistry of compounds like this compound is therefore not just a structural detail but a key determinant of its function and potential utility in creating targeted and effective therapeutic agents. ontosight.aichemrxiv.org

| Chroman Derivative Class | Investigated Therapeutic Potential |

| General Chromans | Antioxidant, Anti-inflammatory, Neuroprotective, Anti-cancer ontosight.aicore.ac.ukontosight.ainih.gov |

| Chroman-4-ones | Inhibition of enzymes in neurodegenerative diseases, Antimicrobial core.ac.uknih.gov |

| N-acyl-3-amino-5-methoxychromans | Melatonin (B1676174) receptor agonism nih.gov |

| Other 5-methoxychroman derivatives | 5-HT1A receptor agonism nih.gov |

| Chiral Chromanols | Anti-tumor activity chemrxiv.org |

| Table 2: Summary of Investigated Applications for Various Chroman Derivatives. |

An article on the pharmacological and biological activity of the chemical compound "this compound," as specified by the provided outline, cannot be generated at this time.

Extensive searches for scientific data regarding the specific interactions of "this compound" with melatonin and serotonin (B10506) receptors did not yield the detailed research findings necessary to populate the requested sections and subsections.

Specifically, no publicly available data on the following could be located for this compound:

Competitive binding affinities (e.g., Kᵢ values) at MT1 and MT2 melatonin receptors.

Functional agonist or antagonist activity (e.g., EC₅₀, Eₘₐₓ values) at MT1 and MT2 receptors.

Receptor subtype selectivity ratios between MT1 and MT2.

Binding affinity and efficacy at 5-HT1A serotonin receptors.

Interaction data for other serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7.

Without this fundamental pharmacological data, it is impossible to produce a scientifically accurate and informative article that adheres to the strict, data-dependent outline provided in the instructions. Generating content would require speculation or the fabrication of data, which is contrary to the principles of scientific accuracy.

Pharmacological and Biological Activity Profiling

Exploration of Other Neurotransmitter System Engagements

The dopaminergic system is a critical modulator of motor control, motivation, reward, and cognitive functions. The dopamine (B1211576) D2 receptor, in particular, is a key target for many psychoactive drugs. D2 receptors exist as postsynaptic receptors and as presynaptic autoreceptors, which regulate the synthesis and release of dopamine.

Direct experimental data on the binding affinity and functional activity of (S)-5-methoxychroman-3-amine at dopamine D2 receptors are not extensively documented. However, studies on analogous compounds with the chroman scaffold suggest that this chemical moiety can interact with dopaminergic receptors. For instance, certain 3-aminochroman derivatives have been investigated for their dopaminergic activity. Research on a series of 3-N,N-di-n-propylamino-2-chromanones, synthesized as dopamine analogues, revealed weak activity at D2 receptors alchempharmtech.com. This suggests that the chroman nucleus can serve as a scaffold for dopamine receptor ligands, although the specific substitutions on the chroman ring and the amine are critical for determining affinity and efficacy.

The table below presents binding affinities of various reference compounds for the dopamine D2 receptor to provide context.

| Compound | Receptor | Ki (nM) |

| Haloperidol | D2 | 1.5 |

| Clozapine | D2 | 126 |

| Risperidone | D2 | 3.1 |

| Aripiprazole | D2 | 1.6 |

This table displays reference data for well-characterized dopamine D2 receptor ligands and is for comparative purposes only. Data for this compound is not available.

The adrenergic system, through its alpha and beta receptors, is involved in regulating a wide array of physiological processes, including blood pressure, heart rate, and alertness. Alpha-1 adrenergic receptors are Gq-protein coupled receptors that are primarily involved in smooth muscle contraction and are found in various tissues, including blood vessels, the prostate, and the central nervous system.

There is a lack of specific studies reporting the agonist activity of this compound at alpha-1 adrenergic receptors. The structural similarity of this compound to known adrenergic agents, particularly phenethylamines, suggests a potential for interaction. The methoxy (B1213986) group on the aromatic ring and the amine in the chroman structure are features present in some adrenergic ligands. For example, methoxamine (B1676408) is an alpha-1 adrenergic agonist. However, without direct experimental validation, any potential agonism at alpha-1 adrenergic receptors for this compound remains speculative.

The following table provides examples of known alpha-1 adrenergic receptor agonists and their receptor binding affinities.

| Agonist | Receptor Subtype | pKi |

| Phenylephrine | α1A | 5.7 |

| α1B | 5.5 | |

| α1D | 5.8 | |

| Methoxamine | α1A | 5.4 |

| α1B | 4.9 | |

| α1D | 5.1 | |

| Oxymetazoline | α1A | 7.9 |

| α1B | 6.7 | |

| α1D | 7.8 |

This table presents reference data for established alpha-1 adrenergic receptor agonists. Specific data for this compound is not available.

Trace amine-associated receptors (TAARs) are a family of G-protein coupled receptors that are activated by endogenous trace amines such as β-phenylethylamine, tyramine, and tryptamine. TAAR1, the most studied of these receptors, is expressed in brain regions associated with monoaminergic systems and is known to modulate dopaminergic and serotonergic neurotransmission.

The potential for this compound to modulate TAARs, particularly TAAR1, is an area of interest due to its structural resemblance to trace amines. Trace amines are characterized by a phenylethylamine backbone, a structural motif that is present within the chroman framework of this compound. While no direct studies on the interaction of this compound with TAAR1 have been published, the receptor is known to be activated by a variety of amphetamine-like substances and other psychoactive compounds. Given this, it is plausible that this compound could act as a ligand at TAAR1, potentially modulating its activity. However, this hypothesis requires experimental verification through binding and functional assays.

The table below shows the potency of some known TAAR1 agonists.

| Compound | Species | EC50 (nM) |

| β-Phenylethylamine | Human | 130 |

| p-Tyramine | Human | 180 |

| Amphetamine | Human | 1100 |

| 3-Iodothyronamine | Human | 1.6 |

This table includes reference data for known TAAR1 agonists. Data specific to this compound is not available.

Enzyme Inhibition Studies

The interaction of a compound with metabolic enzymes is a critical aspect of its pharmacological profile, influencing its neurotransmitter-modulating effects and its own metabolic fate.

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B preferentially metabolizes phenylethylamine and is involved in the breakdown of dopamine. Inhibition of MAO-B can increase the synaptic availability of dopamine and is a therapeutic strategy in the management of Parkinson's disease.

Direct experimental data on the MAO inhibitory activity of this compound is not readily found in the scientific literature. However, research on structurally related compounds provides some insights. A study on 5-hydroxy-2-methyl-chroman-4-one, a compound with a similar chroman core, reported selective and reversible inhibition of MAO-B with a Ki value of 0.896 µM nih.gov. This finding suggests that the chroman scaffold can be a basis for the development of MAO-B inhibitors. The presence of the methoxy group in this compound is also a feature found in other MAO inhibitors. The inhibitory potential and isoform selectivity of this compound would need to be determined through dedicated enzymatic assays.

The following table provides IC50 and Ki values for the inhibition of MAO-B by the related compound 5-hydroxy-2-methyl-chroman-4-one (HMC) and a standard MAO-B inhibitor.

| Compound | MAO-B IC50 (µM) | MAO-B Ki (µM) | Inhibition Type |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | 3.23 | 0.896 | Competitive, Reversible |

| Selegiline | 0.009 | - | Irreversible |

This table presents data for a structurally related compound and a reference MAO-B inhibitor. Specific inhibitory data for this compound is not available.

Kinase Inhibition Profiles (e.g., ROCK2)

There is no available research that has specifically investigated the inhibitory activity of this compound against ROCK2 (Rho-associated coiled-coil containing protein kinase 2) or other kinases. While the broader class of chroman derivatives has been a subject of interest in the development of kinase inhibitors, specific data for the this compound enantiomer is not documented in the accessible scientific literature.

Other Relevant Enzyme Targets (e.g., COX-II)

Similarly, there is a lack of published studies on the effects of this compound on other enzyme targets, including COX-II (Cyclooxygenase-II). The potential for this compound to act as an inhibitor or modulator of COX-II or other enzymes has not been reported in the reviewed scientific literature.

Therefore, no data tables or detailed research findings on the pharmacological activity of this compound can be provided at this time.

Mechanism of Action Studies at the Molecular and Cellular Level

Receptor Binding Kinetics and Thermodynamic Characterization

Initial characterization of the interaction of (S)-5-methoxychroman-3-amine derivatives with their biological targets has primarily involved radioligand binding assays to determine their affinity for various receptors. Studies on the potent N-substituted analog, (+)-S 20499, have demonstrated high affinity for the 5-hydroxytryptamine1A (5-HT1A) receptor.

In vitro binding assays using rat hippocampal membranes revealed that (+)-S 20499 binds with high affinity to 5-HT1A sites. The equilibrium dissociation constant (Ki) for (+)-S 20499 was determined to be 0.19 nM, indicating a very strong interaction with the receptor. For comparison, the racemic mixture, (±)-S 20244, and the levorotatory enantiomer, (-)-S 20500, displayed Ki values of 0.35 nM and 0.95 nM, respectively. This stereoselectivity highlights the importance of the (S)-configuration for optimal binding to the 5-HT1A receptor.

| Compound | Binding Affinity (Ki) for 5-HT1A Receptors (nM) |

|---|---|

| (+)-S 20499 | 0.19 |

| (±)-S 20244 | 0.35 |

| (-)-S 20500 | 0.95 |

While these equilibrium binding data are crucial, a full understanding of the receptor interaction also requires kinetic and thermodynamic parameters. Kinetic studies would measure the association rate constant (kon) and the dissociation rate constant (koff), which describe how quickly the ligand binds to and dissociates from the receptor. Thermodynamic analysis, involving the determination of changes in enthalpy (ΔH) and entropy (ΔS) upon binding, would provide insight into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For the 5-HT1A receptor, agonist binding is often an entropy-driven process. However, specific kinetic and thermodynamic data for this compound or its derivatives are not extensively available in the current literature.

Elucidation of Intracellular Signal Transduction Pathways

The binding of a ligand to a G protein-coupled receptor (GPCR), such as the 5-HT1A receptor, initiates a cascade of intracellular signaling events. For this compound derivatives, functional assays have confirmed their role as agonists at the 5-HT1A receptor, leading to the modulation of downstream signaling pathways.

The 5-HT1A receptor is negatively coupled to adenylyl cyclase via an inhibitory G protein (Gi/o). Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Studies on (+)-S 20499 have shown that it inhibits forskolin-stimulated adenylyl cyclase activity in rat hippocampal homogenates. The potency of this inhibition corresponded with its high binding affinity for 5-HT1A receptors.

The maximal inhibitory effect of these chroman derivatives was not additive with that of the prototypical 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), suggesting they act through the same signaling pathway. Furthermore, this inhibitory effect could be competitively antagonized by known 5-HT1A antagonists like (-)-propranolol and (±)-tertatolol, confirming that the observed signal transduction is mediated by the 5-HT1A receptor.

Characterization of Allosteric and Orthosteric Binding Mechanisms

Pharmacological ligands can interact with receptors at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site. Ligands that bind to the orthosteric site typically compete directly with the endogenous agonist.

Analysis of Cellular Responses and Phenotypic Effects

The activation of 5-HT1A receptors and the subsequent modulation of intracellular signaling pathways by this compound derivatives lead to distinct cellular and physiological responses. Electrophysiological studies have provided direct evidence of the effects of these compounds on neuronal activity.

In both in vitro brain-stem slices and in vivo anesthetized rats, (+)-S 20499 was shown to induce a potent, dose-dependent reduction in the spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus. This inhibitory effect is a characteristic feature of 5-HT1A receptor agonism, as it results from the activation of somatodendritic 5-HT1A autoreceptors. The order of potency in these studies ((+)-S 20499 > (±)-S 20244 > (-)-S 20500) was consistent with their binding affinities. The inhibitory effect on neuronal firing could be competitively antagonized by the 5-HT1A antagonist (±)-tertatolol.

Furthermore, oral administration of the most potent enantiomer, (+)-S 20499, led to a significant reduction in the rate of 5-HT turnover in various brain regions, without affecting dopamine (B1211576) turnover. This indicates a selective in vivo effect on the serotonin (B10506) system, consistent with its potent agonism at both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Identification of Key Pharmacophoric Elements for Target Engagement

While specific pharmacophore models for (S)-5-methoxychroman-3-amine are not extensively detailed in publicly available literature, the essential pharmacophoric features can be inferred from the analysis of its structural components and related molecules. The primary elements believed to be crucial for target engagement include:

The Chroman Ring System: This bicyclic ether serves as a rigid scaffold, properly orienting the other functional groups for optimal interaction with a receptor binding pocket. The aromatic part of the chroman ring can engage in π-π stacking or hydrophobic interactions.

The 3-Amino Group: The amine at the 3-position is a key feature, likely acting as a hydrogen bond donor and/or acceptor. At physiological pH, this group is expected to be protonated, forming a positively charged ammonium (B1175870) ion that can engage in ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor.

The 5-Methoxy Group: The methoxy (B1213986) group at the 5-position can influence the electronic properties of the aromatic ring and may act as a hydrogen bond acceptor. Its presence can also impact the compound's lipophilicity and metabolic stability.

The Chiral Center at C3: The (S)-configuration at the carbon atom bearing the amino group is a critical determinant of the molecule's three-dimensional geometry, which dictates its specific interactions with chiral biological macromolecules like receptors and enzymes.

Studies on related 3-amino-chromane and tetrahydroquinoline scaffolds have identified them as selective ligands for serotonin (B10506) (5-HT) receptors, specifically the 5-HT2B and 5-HT7 subtypes, as well as sigma (σ1) receptors nih.govresearchgate.net. For these targets, the amine is a crucial anchoring point within the binding site.

Impact of Substituent Modifications on Receptor Affinity and Efficacy

The affinity and efficacy of this compound derivatives can be significantly modulated by introducing various substituents at different positions on the chroman ring. While direct SAR studies on this specific molecule are limited, data from analogous compounds provide valuable insights.

| Modification Position | Substituent Type | Potential Impact on Activity | Rationale |

| Amine Group (N-substitution) | Alkyl, Aryl, etc. | Modulation of basicity, lipophilicity, and steric bulk. | Can influence binding affinity and selectivity for different receptor subtypes. |

| Chroman Ring (Aromatic) | Electron-withdrawing/donating groups | Alteration of electronic properties and potential for additional interactions. | Can affect π-stacking interactions and hydrogen bonding capacity. |

| Chroman Ring (Aliphatic) | Alkyl groups | Introduction of steric bulk. | May enhance hydrophobic interactions or create steric hindrance, affecting binding. |

For instance, in a series of amide-chroman derivatives designed as ROCK2 inhibitors, modifications on the chroman core and the amide portion significantly influenced potency and selectivity. This highlights the sensitivity of the chroman scaffold to substituent changes.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like 5-methoxychroman-3-amine (B33508). The spatial arrangement of atoms is critical for the precise fit of a ligand into its receptor binding site, a concept often described as "chiral recognition."

The (S)-enantiomer of a compound can exhibit significantly different potency, efficacy, and even a different pharmacological profile compared to its (R)-enantiomer. This is because the two enantiomers will interact differently with the chiral environment of the target protein. One enantiomer may bind with high affinity, leading to a biological response, while the other may bind weakly or not at all.

In a study of (S)-6-methoxy-chroman-3-carboxylic acid derivatives as ROCK2 inhibitors, the (S)-configuration was found to be crucial for high potency and isoform selectivity. Molecular docking studies revealed that this specific stereochemistry allowed for optimal hydrophobic interactions within the kinase binding site nih.gov. The analysis of individual energy terms suggested that key residues in the receptor were responsible for the observed isoform selectivity, underscoring the importance of the ligand's three-dimensional structure nih.gov. While this study is on a carboxylic acid derivative, the principle of stereochemical importance of the chroman scaffold is directly applicable.

Rational Design Principles for Optimized Analogues and Derivatives

The rational design of optimized analogues of this compound should be guided by an understanding of its SAR and the structural biology of its intended target. Key principles for designing improved derivatives include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target receptor is known, molecular docking and modeling can be employed to predict the binding modes of potential analogues. This allows for the design of compounds with improved complementarity to the binding site, enhancing affinity and selectivity. For example, the discovery of potent and selective ROCK2 inhibitors from the amide-chroman series was heavily guided by molecular docking, which highlighted the importance of hydrophobic interactions nih.gov.

Scaffold Hopping and Bioisosteric Replacement: The chroman ring can be replaced with other rigid scaffolds to explore new chemical space and potentially improve properties such as solubility or metabolic stability. Similarly, the methoxy and amine groups can be replaced with bioisosteres to fine-tune the electronic and steric properties of the molecule.

Stereochemical Control: Synthesis of enantiomerically pure compounds is essential to ensure that the desired pharmacological activity is maximized and potential off-target effects from the other enantiomer are minimized. The demonstrated importance of the (S)-configuration in related chroman derivatives emphasizes this principle nih.gov.

By applying these principles, it is possible to systematically modify the this compound scaffold to develop novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Preclinical Research and Therapeutic Potential Assessment

In Vitro Pharmacological Characterization in Relevant Biological Systems

The initial step in characterizing the therapeutic potential of (S)-5-methoxychroman-3-amine involves a thorough in vitro pharmacological assessment. This process is designed to determine the compound's binding affinity and functional activity at a range of biological targets, such as receptors and enzymes. Given the structural similarities of chroman derivatives to known psychoactive compounds, the primary focus of in vitro studies for this compound would be on central nervous system (CNS) targets.

Research on new methoxy-chroman derivatives has revealed that these compounds can exhibit high affinity for 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT1A subtype. For instance, in vitro binding assays using rat hippocampal membranes demonstrated that certain methoxy-chroman derivatives bind with high affinity to 5-HT1A receptors. The affinity can be stereoselective, with different enantiomers displaying varying binding potencies. For example, one study showed the (+) enantiomer of a related compound having a Ki of 0.19 nM, while the (-) enantiomer had a Ki of 0.95 nM for 5-HT1A sites. This suggests that the stereochemistry of this compound is a critical determinant of its receptor binding profile.

Further investigation into the broader receptor interaction profile is necessary to understand the compound's selectivity. A comprehensive screening panel would typically include a wide array of G protein-coupled receptors (GPCRs), ion channels, and transporters. Studies on other 3-amino-chromane derivatives have identified ligands with high affinity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. The potential for this compound to interact with such targets should be systematically evaluated.

The following interactive data table summarizes the potential receptor binding profile of this compound based on data from structurally related compounds.

| Receptor Target | Potential Affinity (Ki) | Rationale |

| 5-HT1A | High (nM range) | Based on data from other methoxy-chroman derivatives showing potent binding. |

| Sigma-1 (σ1) | Moderate to High | Inferred from studies on 3-amino-chromane analogs. |

| Other 5-HT Subtypes | To be determined | Comprehensive screening is needed to assess selectivity. |

| Dopamine (B1211576) Receptors | To be determined | Important for assessing potential antipsychotic or other CNS effects. |

| Norepinephrine Receptors | To be determined | Crucial for understanding the full pharmacological profile. |

Functional assays are subsequently employed to determine whether the compound acts as an agonist, antagonist, or modulator at its identified targets. For instance, if this compound binds to the 5-HT1A receptor, functional assays such as GTPγS binding or adenylyl cyclase inhibition assays would be used to elucidate its intrinsic activity. The agonist or antagonist properties at these receptors are critical for predicting the compound's physiological and potential therapeutic effects.

In Vivo Behavioral and Neuropharmacological Studies (e.g., cognition, aggression, stress response)

Following in vitro characterization, in vivo studies in animal models are conducted to assess the behavioral and neuropharmacological effects of this compound. These studies are crucial for understanding how the compound's molecular interactions translate into complex physiological and behavioral outcomes. Based on its potential interaction with the serotonergic system, key areas of investigation would include its effects on cognition, aggression, and stress responses.

Cognition: The serotonergic system, particularly 5-HT1A and other 5-HT receptors, plays a significant role in modulating cognitive functions. Animal models of cognition, such as the novel object recognition test, Morris water maze, and passive avoidance tasks, can be utilized to evaluate the pro-cognitive or cognitive-impairing effects of this compound. For instance, 5-HT7 receptor antagonists have been shown to attenuate cognitive deficits in animal models, suggesting a potential avenue for investigation if this compound demonstrates activity at this receptor.

Aggression: The modulation of aggressive behavior is strongly linked to the serotonergic system. Specifically, 5-HT1A and 5-HT1B receptor agonists are known to reduce aggression in various animal models, such as the resident-intruder paradigm. If in vitro studies confirm that this compound is a 5-HT1A or 5-HT1B agonist, its anti-aggressive potential would be a key focus of in vivo research. It is important to differentiate between a specific reduction in aggression and a general decrease in social interest or motor activity, which could indicate non-specific sedative effects.

Stress Response: Animal models of stress, such as the forced swim test, tail suspension test, and chronic unpredictable mild stress (CUMS) model, are used to evaluate the potential antidepressant and anxiolytic properties of a compound. The activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response, can be assessed by measuring corticosterone (B1669441) levels. Given the role of the 5-HT system in mood regulation, the effects of this compound in these models would provide valuable insights into its potential as a treatment for stress-related disorders.

The following table outlines potential in vivo studies for this compound:

| Behavioral Domain | Animal Model | Key Parameters to Measure |

|---|---|---|

| Cognition | Novel Object Recognition | Discrimination index |

| Morris Water Maze | Escape latency, path length | |

| Aggression | Resident-Intruder Test | Attack latency, frequency of attacks |

| Stress/Anxiety | Forced Swim Test | Immobility time |

Identification and Validation of Relevant Biomarkers

The identification and validation of pharmacodynamic biomarkers are essential for the clinical development of any new therapeutic agent. Biomarkers are objectively measured indicators of a biological state or condition and can be used to monitor the engagement of the drug with its target and the subsequent physiological response. For a CNS-active compound like this compound, biomarkers can be molecular, imaging-based, or physiological.

Currently, there is no specific information in the scientific literature on validated biomarkers for this compound. However, based on its presumed mechanism of action, several potential avenues for biomarker discovery can be proposed.

If the compound primarily targets the serotonergic system, changes in the levels of serotonin (B10506) and its metabolites, such as 5-hydroxyindoleacetic acid (5-HIAA), in cerebrospinal fluid (CSF) or plasma could serve as potential biomarkers. Furthermore, neuroimaging techniques like positron emission tomography (PET) could be used to measure receptor occupancy in the brain, providing direct evidence of target engagement.

In preclinical studies, changes in the expression of downstream signaling molecules or target genes following drug administration can be explored as potential pharmacodynamic biomarkers. For example, if the compound modulates the activity of a specific kinase, the phosphorylation status of its substrates could be a measurable biomarker. In animal models, these biomarkers can be measured in brain tissue or peripheral fluids to establish a dose-response relationship and to guide dose selection for further studies.

Proof-of-Concept Studies in Relevant Disease Models

Proof-of-concept (PoC) studies are designed to provide preliminary evidence that a new drug candidate has the intended therapeutic effect in a relevant disease model. The selection of appropriate animal models is critical and depends on the hypothesized therapeutic indication for this compound.

Based on its potential interactions with the serotonergic and sigma-1 systems, this compound could be investigated in a variety of neurological and psychiatric disease models.

Depression and Anxiety Disorders: Given the well-established role of the 5-HT system in the pathophysiology of depression and anxiety, PoC studies in animal models of these disorders would be a logical step. The chronic unpredictable mild stress (CUMS) model in rodents is a widely used paradigm that mimics several behavioral and neurobiological features of human depression. Efficacy in such a model would provide strong support for its potential as an antidepressant.

Schizophrenia: The serotonergic system is also implicated in the pathophysiology of schizophrenia, and some atypical antipsychotics have activity at 5-HT receptors. Animal models of schizophrenia, such as those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), can be used to assess the potential antipsychotic and pro-cognitive effects of this compound.

Neurodegenerative Diseases: The σ1 receptor is a promising target for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its role in cellular stress responses and neuroprotection. If this compound is found to have significant activity at the σ1 receptor, PoC studies in relevant animal models of these diseases would be warranted.

The successful completion of these preclinical studies would provide a comprehensive pharmacological profile of this compound and a strong rationale for its advancement into clinical development for specific therapeutic indications.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

In a study on chroman carboxamide derivatives, molecular docking was employed to investigate their potential as antimicrobial agents by targeting the DNA gyrase enzyme (PDB: 1KZN). researchgate.net The docking scores for a series of designed compounds were calculated and compared with the standard drug ciprofloxacin (B1669076). researchgate.net One of the most active compounds, 5e , exhibited a docking score of -5.83, which was superior to that of ciprofloxacin (-4.01). The binding mode analysis revealed that the carbonyl oxygen of compound 5e formed a crucial hydrogen bond with the amino group of the ASN46 residue in the active site of DNA gyrase. researchgate.net

Another study focused on 3-formyl chromone (B188151) derivatives as potential anti-diabetic agents. nih.gov Molecular docking simulations were performed to assess their binding affinity with various protein targets, including insulin (B600854) degrading enzyme (IDE). The compound 6-isopropyl-3-formyl chromone (4) showed the highest binding affinity for IDE with a binding energy of -8.5 kcal/mol, outperforming the standard drug dapagliflozin (B1669812) (-7.9 kcal/mol). nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Chroman carboxamide derivative (5e) | DNA gyrase (1KZN) | -5.83 | ASN46 | researchgate.net |

| 6-isopropyl-3-formyl chromone (4) | Insulin Degrading Enzyme (IDE) | -8.5 | Not specified | nih.gov |

| Ciprofloxacin (standard) | DNA gyrase (1KZN) | -4.01 | Not specified | researchgate.net |

| Dapagliflozin (standard) | Insulin Degrading Enzyme (IDE) | -7.9 | Not specified | nih.gov |

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov These models can then be used as 3D queries to screen large compound libraries to identify novel molecules with the desired activity. unina.it

A typical pharmacophore model includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The development of a pharmacophore model generally involves the following steps:

Selection of a training set of active ligands: A diverse set of molecules with known biological activity against the target of interest is chosen.

Conformational analysis: The conformational space of each ligand is explored to identify low-energy conformations that are likely to be bioactive.

Feature identification and alignment: Common chemical features among the active ligands are identified and aligned to generate a pharmacophore hypothesis.

Model validation: The pharmacophore model is validated by its ability to distinguish active from inactive molecules in a test set or a database.

While a specific pharmacophore model for (S)-5-methoxychroman-3-amine is not available, this methodology has been successfully applied to various classes of compounds to identify novel scaffolds. nih.gov For instance, pharmacophore models have been developed for inhibitors of hydroxysteroid dehydrogenases, leading to the identification of new lead compounds. nih.gov The application of machine learning techniques in conjunction with pharmacophore modeling is also becoming increasingly common to enhance the predictive power of these models. mdpi.com

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. youtube.com This technique is used to assess the stability of ligand-receptor complexes predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. nih.gov

In the study of 3-formyl chromone derivatives, MD simulations were conducted on the docked complex of 6-isopropyl-3-formyl chromone (4) with the protein targets PDB: 6BF8 and 6Y3C using the GROMACS software with the AMBER99SB force field. nih.gov The stability of the protein-ligand complex was evaluated by analyzing the root mean square deviation (RMSD) of the complex over the simulation time. The RMSD values were found to be between 0.2 and 0.5 nm, indicating a stable binding of the ligand at the active site. nih.gov

MD simulations can also provide insights into the key interactions that contribute to the stability of the complex. For example, in a study of chromone derivatives as COX2 inhibitors, MD simulations revealed that the compounds B3 and B8 formed stable complexes with the enzyme, with key interactions involving residues TYR385, HIS386, and TRP387. pusan.ac.kr The root mean square fluctuation (RMSF) analysis from these simulations can further pinpoint which residues in the protein are most affected by ligand binding. pusan.ac.kr

| System | Simulation Time | Key Findings | Reference |

| 6-isopropyl-3-formyl chromone (4) with PDB: 6BF8 and 6Y3C | 3000 ps | RMSD between 0.2 and 0.5 nm, indicating complex stability. | nih.gov |

| Chromone derivatives (B3 and B8) with COX2 | Not specified | Stable complexes with interactions at TYR385, HIS386, and TRP387. | pusan.ac.kr |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. mdpi.com

Several QSAR studies have been performed on chromone derivatives. In one study, a 3D-QSAR model was developed for a series of synthetic chromone derivatives with antioxidant activity. nih.gov The model was built using molecular field analysis (MFA) and the genetic partial least squares (G/PLS) method. The resulting model showed good predictive ability with a cross-validated coefficient (r²cv) of 0.771 and a predictive r² (r²pred) of 0.924 for a test set of five compounds. nih.gov The study highlighted that dihydroxy substitution on the A ring and the presence of a benzoyl group at position 3 were important for the radical scavenging activity. nih.gov

Another QSAR study on chromone derivatives with antioxidant activity used various molecular descriptors calculated by Density Functional Theory (DFT). pusan.ac.kr The developed QSAR model showed a high correlation coefficient (0.946) between the predicted and experimental activities. pusan.ac.kr In a different study, QSAR models were developed for chromone derivatives as inhibitors of Poly [ADP-ribose] polymerase, where the molecular property of hardness (η) was found to be a significant descriptor. sciencepublishinggroup.com

| QSAR Model Type | Biological Activity | Key Descriptors/Findings | Statistical Significance | Reference |

| 3D-QSAR (MFA) | Antioxidant (DPPH scavenging) | Dihydroxy substitution and benzoyl group at C3 are favorable. | r²cv = 0.771, r²pred = 0.924 | nih.gov |

| 2D-QSAR | Antioxidant | DFT-calculated molecular descriptors. | r² = 0.946 | pusan.ac.kr |

| 2D-QSAR | PARP Inhibition | Hardness (η) | Not specified | sciencepublishinggroup.com |

Binding Free Energy Calculations and Computational Design

Binding free energy calculations are computationally intensive methods used to obtain more accurate predictions of ligand binding affinities compared to docking scores. These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are based on rigorous statistical mechanics principles. wustl.edunih.gov

While specific binding free energy calculations for This compound have not been reported, this methodology is widely used in drug design to rank and prioritize lead compounds. escholarship.org These calculations involve simulating a non-physical pathway to transform one ligand into another (or into a non-interacting state) both in the solvated protein active site and in solution. The difference in the free energy of these two transformations provides the relative binding free energy of the two ligands. escholarship.org

The accuracy of binding free energy calculations is highly dependent on the quality of the force field used and the extent of conformational sampling. researchgate.net Despite their computational cost, these methods are becoming increasingly valuable in industrial drug design settings for making critical decisions in lead optimization.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of chemical compounds, enabling the separation of a mixture into its individual components. For a polar compound like (S)-5-methoxychroman-3-amine, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ion Chromatography (IC), and Capillary Electrophoresis (CE) are the most relevant techniques.

HPLC is a premier technique for separating and quantifying non-volatile or thermally unstable compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

UV-Vis Detection : This is a common detection method in HPLC. Compounds containing chromophores, such as the aromatic ring in this compound, absorb light in the ultraviolet-visible range. The amount of light absorbed is proportional to the concentration of the compound. While the chroman structure allows for UV detection, derivatization of the primary amine group with a UV-absorbing tag can significantly enhance sensitivity.

Fluorescence Detection : For trace analysis, fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection. This compound is not natively fluorescent, so pre- or post-column derivatization with a fluorescent reagent (a fluorophore) is necessary. This method is particularly useful for detecting low concentrations of the analyte in complex biological samples.

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. This technique separates the compound chromatographically and then determines its mass-to-charge ratio (m/z). This allows for positive identification based on molecular weight and provides structural information through fragmentation patterns, making it a powerful tool for both qualitative and quantitative analysis.

Table 1: Representative HPLC Conditions for Amine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 or C8, 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate) |

| Flow Rate | 0.8 - 1.2 mL/min |

| UV-Vis Detection | 210 - 280 nm |

| Fluorescence Detection | Excitation/Emission wavelengths dependent on the derivatizing agent |

| MS Detection | Electrospray Ionization (ESI) in positive ion mode |

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the analysis of primary amines like this compound by GC presents challenges due to their polarity and tendency to interact with the stationary phase, which can lead to poor peak shape and tailing. These challenges are typically overcome by chemical derivatization to increase volatility and reduce polarity, or by using specialized base-deactivated columns.

Flame Ionization Detection (FID) : FID is a robust and widely used detector for organic compounds. It exhibits a linear response over a wide concentration range. Following separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present. Derivatization is often required to ensure the analyte can be efficiently volatilized and passed through the column.

Mass Spectrometry (MS) Detection : GC-MS combines the separation power of GC with the detection capabilities of MS. It provides high confidence in compound identification through the comparison of the obtained mass spectrum with library spectra. The fragmentation pattern of the derivatized or underivatized amine provides a unique fingerprint for structural confirmation and quantification.

Table 2: General GC Parameters for the Analysis of Amines

| Parameter | Typical Conditions |

|---|---|

| Column | Base-deactivated, polar or mid-polar capillary column (e.g., wax-based or amine-specific phases) |

| Injector | Split/Splitless inlet, typically at 250-280 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Oven Program | Temperature gradient, e.g., starting at 50-100 °C and ramping to 250-300 °C |

| FID Conditions | Detector temperature: 250-300 °C |

| MS Conditions | Electron Ionization (EI) at 70 eV; mass scan range m/z 40-500 |

Ion Chromatography (IC) : As a weak base, the amine group of this compound can be protonated to form a cation. This allows for its separation and quantification using IC with a cation-exchange column. The separation is based on the reversible interaction between the cationic analyte and the negatively charged stationary phase. Suppressed conductivity is a common detection method that provides high sensitivity by reducing background eluent conductivity.

Capillary Electrophoresis (CE) : CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For this compound, its cationic form at low pH allows it to be separated efficiently. CE is known for its high efficiency, short analysis times, and minimal sample consumption. Furthermore, CE is a powerful technique for chiral separations, which would be essential to confirm the enantiomeric purity of the (S)-enantiomer.

Table 3: Typical IC and CE Conditions for Amine Analysis

| Parameter | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |

|---|---|---|

| Separation Principle | Cation-exchange | Electrophoretic mobility |

| Stationary/Mobile Phase | Cation-exchange resin / Acidic eluent (e.g., methanesulfonic acid) | Fused-silica capillary / Background electrolyte (e.g., phosphate buffer at low pH) |

| Separation Driving Force | Eluent flow | Applied Voltage (e.g., 10-30 kV) |

| Detection | Suppressed Conductivity | UV-Vis or Mass Spectrometry |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR : This technique provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). For this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the diastereotopic protons of the chroman ring.

¹³C NMR : This technique provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's electronic environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Aromatic Protons | ¹H | ~6.5 - 7.5 | Multiple signals with coupling patterns characteristic of a substituted benzene (B151609) ring |

| Chroman Ring Protons (CH, CH₂) | ¹H | ~2.8 - 4.5 | Complex multiplets due to diastereotopicity and coupling |

| Methoxy Protons (OCH₃) | ¹H | ~3.8 | Singlet, integrating to 3 protons |

| Amine Protons (NH₂) | ¹H | ~1.5 - 3.0 | Broad singlet, position is solvent-dependent |

| Aromatic Carbons | ¹³C | ~110 - 160 | Six distinct signals, including quaternary carbons attached to oxygen |

| Chroman Ring Carbons | ¹³C | ~25 - 70 | Signals for C2, C3, and C4 |

| Methoxy Carbon (OCH₃) | ¹³C | ~55 - 60 | Single signal |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

Both FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are often used as complementary methods.

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions would include N-H stretching for the primary amine, C-H stretches for the aromatic and aliphatic parts, C-O stretching for the ether groups, and C=C stretching for the aromatic ring.

Raman Spectroscopy : This technique involves scattering monochromatic light (from a laser) off a molecule and observing the frequency shifts in the scattered light. These shifts correspond to the vibrational modes of the molecule. Raman spectroscopy provides a characteristic "fingerprint" spectrum that is useful for identification. It is particularly sensitive to non-polar bonds and symmetric vibrations, complementing the information obtained from FTIR.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3400 (two bands) | Weak |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Variable |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Medium |

| Alkyl Ether (C-O-C) | Stretch | 1070 - 1150 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of this compound. Unlike nominal mass instruments, HRMS analyzers like Orbitrap or Time-of-Flight (TOF) provide mass measurements with high accuracy, typically within 5 parts per million (ppm), and high resolving power. This capability allows for the determination of the elemental composition of the analyte and its fragments with a high degree of confidence.

For this compound (Chemical Formula: C₁₀H₁₃NO₂), HRMS can precisely measure the mass of the protonated molecule, [M+H]⁺. This accurate mass measurement is crucial for distinguishing the target compound from other potential isomers or isobaric compounds (molecules with the same nominal mass but different elemental formulas). When coupled with liquid chromatography (LC-HRMS), this technique enables the selective detection and identification of the compound in complex matrices. The high mass accuracy of both precursor and product ions in tandem mass spectrometry (MS/MS) experiments further aids in structural confirmation.

| Chemical Formula | Molecular Species | Monoisotopic Mass (Da) | Mass Accuracy Requirement (ppm) |

|---|---|---|---|

| C₁₀H₁₃NO₂ | [M+H]⁺ | 180.10190 | < 5 |

Advanced Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For this compound, which contains a primary amine functional group, derivatization is employed to improve volatility for gas chromatography (GC), enhance detectability by attaching a chromophore or fluorophore for UV or fluorescence detection, and improve chromatographic separation and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

The derivatization of this compound can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization: This is the most common approach, where the derivatization reaction is completed prior to injecting the sample into the chromatograph. thermofisher.com This strategy offers several advantages, including more flexible reaction conditions (e.g., time, temperature, pH) and the ability to remove excess derivatizing reagent or by-products, which could otherwise interfere with the analysis. acs.orgactascientific.com For the analysis of this compound, pre-column derivatization is ideal for creating stable derivatives suitable for both GC-MS and LC-MS, as well as for forming diastereomers for chiral separation on achiral columns. nih.govresearchgate.net

Post-column Derivatization: In this technique, the derivatization reagent is continuously introduced into the mobile phase after the analytical column but before the detector. pickeringlabs.com The reaction occurs "on-the-fly" in a reaction coil. aurigaresearch.com This method is advantageous as it is easily automated, avoids potential matrix interferences during the reaction, and analyzes the original compound without modification during separation. nkust.edu.twnih.gov However, it requires a reaction that is rapid and complete at ambient or slightly elevated temperatures and can be limited by the compatibility of the reagent with the mobile phase. actascientific.comaurigaresearch.com Post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) could be applied for the fluorescence detection of this compound after its separation by ion-exchange or reversed-phase chromatography. pickeringlabs.com

The choice of derivatizing reagent depends on the analytical technique and the desired outcome. The primary amine of this compound is a versatile reaction site for numerous reagents.

Dansyl Chloride (DNS-Cl): This reagent reacts with the primary amine of this compound to form a highly fluorescent and UV-active sulfonamide derivative. mdpi.com The dansylation reaction is robust and typically carried out under alkaline conditions (pH 9.5-10). The resulting derivative exhibits improved hydrophobicity, leading to better retention on reversed-phase HPLC columns. nih.gov Furthermore, the tertiary amine in the dansyl group enhances ionization efficiency in positive mode electrospray ionization (ESI), making it highly suitable for sensitive LC-MS/MS analysis. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is a fluorogenic reagent that is non-fluorescent itself but forms a highly fluorescent derivative upon reaction with the primary amine of this compound. nih.govaatbio.com This reaction produces a stable product that can be detected with high sensitivity using a fluorescence detector (typically Ex ~465 nm, Em ~535 nm). aatbio.comresearchgate.net The reaction conditions are generally mild, making it a popular choice for HPLC analysis of amines. researchgate.netui.ac.id

Silylation Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are primarily used to prepare analytes for GC-MS. chromtech.comresearchgate.net They react with the active hydrogen of the amine group to replace it with a nonpolar trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cz This transformation increases the volatility and thermal stability of this compound, allowing it to be readily analyzed by GC without undesirable peak tailing or decomposition. chromtech.comyoutube.com

Fluoroacylation: Fluoroacylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine group to form stable trifluoroacetyl derivatives. These derivatives are significantly more volatile than the parent compound, making them suitable for GC analysis. The introduction of fluorine atoms also makes the derivative highly responsive to electron capture detection (ECD), a very sensitive detection method. colostate.edu

Chiral Reagents: To determine the enantiomeric purity of this compound or to quantify it in the presence of its (R)-enantiomer, chiral derivatizing agents (CDAs) are used. wikipedia.orgtcichemicals.com These reagents are enantiomerically pure and react with both enantiomers of the amine to form a pair of diastereomers. nih.gov Since diastereomers have different physicochemical properties, they can be separated on a standard achiral HPLC column. scribd.com Common examples include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and the combination of o-phthalaldehyde (OPA) with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). nih.govresearchgate.net

| Reagent | Target Group | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| Dansyl Chloride | Primary Amine | HPLC-UV/FL, LC-MS | Enhance fluorescence, UV absorbance, and ionization efficiency. mdpi.com |

| NBD-Cl | Primary Amine | HPLC-FL | Introduce a highly fluorescent tag for sensitive detection. nih.govaatbio.com |

| Silylation Agents (e.g., BSTFA) | Primary Amine | GC-MS | Increase volatility and thermal stability. chromtech.comgcms.cz |

| Fluoroacylation (e.g., TFAA) | Primary Amine | GC-ECD/MS | Increase volatility and sensitivity for ECD. colostate.edu |

| Chiral Reagents (e.g., FDAA) | Primary Amine | HPLC-UV | Formation of diastereomers for enantiomeric separation on achiral columns. wikipedia.orgnih.gov |

| Reagent | Solvent | pH/Catalyst | Temperature (°C) | Time (min) |

|---|---|---|---|---|

| Dansyl Chloride | Acetonitrile/Water | pH 9.5-10 (e.g., Bicarbonate buffer) | 40 - 60 | 45 - 90 mdpi.com |

| NBD-Cl | Methanol/Water | pH 8-9.5 (e.g., Borate buffer) | 50 - 70 | 10 - 30 |

| BSTFA / MSTFA | Acetonitrile or Pyridine | TMCS (catalyst) | 60 - 80 | 30 - 60 |

| TFAA | Ethyl Acetate or Acetonitrile | Pyridine (catalyst) | 25 - 60 | 20 - 30 |

| FDAA (Marfey's Reagent) | Acetone/Water | pH ~9 (e.g., NaHCO₃) | 40 - 50 | 60 nih.gov |

Intellectual Property and Patent Landscape Analysis

Patenting Trends and Innovation Dynamics Related to Chroman-Based Compounds

The patenting history of chroman-based compounds showcases a distinct trend of diversification in therapeutic targets over time. The foundational intellectual property for the specific 5-methoxychroman-3-amine (B33508) scaffold was established in the early 1990s.

A key patent in this area is US5273994A , filed by Adir et Compagnie, which discloses a series of 3-aminochroman derivatives, including 5-methoxy-substituted compounds. The primary innovation claimed in this 1993 patent was the discovery that these molecules act as potent and highly selective ligands for 5-HT1A receptors. google.com This positioned the compounds as promising candidates for treating central nervous system (CNS) disorders such as anxiety and depression.

Following this initial focus on neurological applications, the innovation dynamics shifted. The broader chroman scaffold, recognized as a "privileged structure" in medicinal chemistry, became a template for developing agents for a wide array of diseases. nih.govoctant.bio Patenting activity expanded to cover chroman derivatives for different therapeutic areas, demonstrating the versatility of the core structure.

More recent research and patenting activities indicate a significant evolution from the original CNS focus. A notable area of innovation is the development of chroman derivatives as inhibitors of Rho-associated coiled-coil kinase (ROCK). For instance, research published in 2019 described (S)-6-methoxy-chroman-3-carboxylic acid derivatives as potent and isoform-selective ROCK2 inhibitors. google.com This represents a significant shift in therapeutic application, targeting pathways involved in cardiovascular diseases, inflammation, and fibrosis. google.comresearchgate.net Patents from companies like Graviton Bioscience and Redx Pharma further highlight the growing interest in ROCK inhibitors for conditions ranging from arteriosclerosis and idiopathic pulmonary fibrosis to cancer and autoimmune diseases. bioworld.combioworld.com

Furthermore, the chroman structure has been extensively explored in oncology. Patents assigned to entities like Novogen Research Pty Ltd describe novel chroman derivatives for use as anti-cancer agents, either alone or in combination with other therapies. nih.govgoogle.com These patents often focus on the ability of these compounds to induce apoptosis or act as chemotherapeutic selective agents.

This trend from a specific neurological target (5-HT1A) to broader applications in oncology and inflammatory diseases illustrates the dynamic nature of innovation in the field. The chroman scaffold is no longer viewed through a single lens but is now a versatile platform for generating new chemical entities against a multitude of high-value biological targets.

Analysis of Novel Synthesis Route Patents and Process Improvements

The synthesis of specific stereoisomers, such as the (S)-enantiomer of 5-methoxychroman-3-amine, is critical for therapeutic efficacy and safety. Analysis of patents reveals an ongoing effort to improve the synthesis of chiral amines and related structures, moving towards more efficient and scalable processes.

The original synthesis described in patent US5273994A provides a foundational method for producing 3-amino-5-methoxychroman derivatives. google.com This typically involves the reaction of a 5-methoxychroman precursor with an appropriate amine-containing side chain.

However, the broader patent landscape points to significant advancements in the asymmetric synthesis of chiral amines, which are applicable to compounds like (S)-5-methoxychroman-3-amine. For example, patent WO2018060512A1 describes processes for preparing chiral amines from prochiral ketones through asymmetric reductive amination. google.com This method utilizes transfer hydrogenation with specific catalysts (like Noyori-type catalysts) to achieve high stereoselectivity, which is a crucial improvement for producing single-enantiomer drugs. google.com While not specific to this exact molecule, such patents represent the state-of-the-art in chiral amine synthesis and are indicative of the process improvements being developed in the pharmaceutical industry.

The focus of these newer synthetic patents is often on overcoming the limitations of earlier methods, such as the need for expensive reagents, difficult purification steps (like chiral chromatography), or low yields. The development of catalytic asymmetric synthesis routes is a key trend, aiming to create processes that are more cost-effective, environmentally friendly ("green chemistry"), and suitable for large-scale manufacturing.

Identification of Key Academic and Industrial Inventors and Organizations in the Field

The development of chroman-based therapeutics has been driven by both industrial and academic research. Identifying the key players provides insight into the centers of innovation for this chemical class.

Industrial Organizations:

The primary industrial organization associated with the foundational patents for 5-methoxychroman-3-amine derivatives is Adir et Compagnie , a French pharmaceutical company. google.comgoogle.comjustia.com Their early work established the therapeutic potential of these compounds as 5-HT1A receptor ligands.

In the broader chroman therapeutic space, other companies have emerged as significant innovators:

Novogen Research Pty Ltd (Australia): This company holds patents for chroman derivatives specifically developed for cancer therapy. nih.govgoogle.com

Graviton Bioscience BV and Redx Pharma plc: These companies are active in patenting ROCK2 inhibitors, some of which feature related chemical scaffolds, indicating their role in the expanding therapeutic applications of such compounds. bioworld.combioworld.com

The competitive landscape also includes major pharmaceutical companies involved in related CNS targets, such as AbbVie and Gedeon Richter Plc , who co-develop drugs targeting serotonin (B10506) receptors like 5-HT1A. investingnews.comft.com Companies like Harmony Biosciences and Mindset Pharma Inc. are also active in the development of novel serotonin receptor agonists. harmonybiosciences.combioworld.com

Academic and Research Institutions:

Academic research has been crucial in exploring new applications for the chroman scaffold. Key contributors include:

Shanghai Institute of Technology (China): Researchers from this institution were instrumental in the discovery and computational analysis of methoxy-chroman derivatives as selective ROCK2 inhibitors. google.com

The Scripps Research Institute (USA): This institute has also been involved in the research of potent ROCK inhibitors, contributing to the understanding of their structure-activity relationships. google.comresearchgate.net

The collaboration between academic institutions and pharmaceutical companies is a common theme, with academic research often laying the groundwork for novel therapeutic applications that are then patented and commercialized by industry.

Competitive Landscape and Future Directions in Drug Discovery

The competitive landscape for chroman-based drugs is multifaceted, reflecting the diverse therapeutic potential of the scaffold. While the initial development of this compound was focused on the CNS market, the field has expanded significantly.

Competitive Landscape:

The current landscape can be segmented by therapeutic area:

CNS Disorders: The 5-HT1A agonist space, where 5-methoxychroman-3-amine was first positioned, is a mature market with established players. Competition comes from a variety of chemical classes targeting serotonin and dopamine (B1211576) receptors. Companies like AbbVie, with its drug VRAYLAR® (cariprazine), are major players in this arena. investingnews.comft.com The future of CNS treatment is moving towards novel mechanisms and improved side-effect profiles. barchart.comresearchgate.net

Oncology: The use of chroman derivatives in cancer is a highly competitive area. Success depends on demonstrating significant efficacy and safety advantages over existing treatments. The field is dominated by large pharmaceutical companies and specialized biotech firms.

Inflammatory and Fibrotic Diseases: The development of chroman-based ROCK2 inhibitors places them in a competitive and rapidly evolving market. This area is seeing significant investment, with companies vying to develop best-in-class inhibitors for diseases like idiopathic pulmonary fibrosis and arteriosclerosis. bioworld.com

Future Directions:

The future of drug discovery for chroman-based compounds is likely to follow several key trends shaping the broader pharmaceutical industry: kindevadd.compharmexec.com

Targeted and Personalized Medicine: Future research will likely focus on developing chroman derivatives that are highly selective for specific biological targets or even specific isoforms of an enzyme, such as the selectivity observed for ROCK2 over ROCK1. google.comresearchgate.net This aligns with the broader industry trend towards precision medicine.

Expansion into New Therapeutic Areas: The versatility of the chroman scaffold will continue to be exploited. We can anticipate further exploration into areas like metabolic diseases, rare genetic disorders, and antiviral applications, as suggested by recent research into ROCK2 inhibitors for treating viral infections. google.com

Advanced Drug Delivery Systems: As new chroman-based drug candidates are developed, innovation will also focus on formulation and delivery. This includes developing oral formulations with better bioavailability or creating targeted delivery systems to maximize efficacy and minimize off-target effects.

Application of AI and Computational Chemistry: The use of artificial intelligence and machine learning in drug discovery is accelerating. molport.com These tools will be increasingly used to predict the activity of new chroman derivatives, optimize their properties, and identify novel therapeutic targets, as was demonstrated in the computational analysis of ROCK2 inhibitors. google.com

Q & A

Q. What are the established synthetic routes for (S)-5-methoxychroman-3-amine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, intermediates like 5-methoxychroman-3-one can be subjected to reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-enantiomer. Enantiomeric purity (>99% ee) should be verified via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis . Key steps include:

- Intermediate isolation : Purify intermediates like 5-methoxychroman-3-one via column chromatography (silica gel, ethyl acetate/hexane).

- Reductive amination : Use sodium cyanoborohydride in methanol with a chiral amine catalyst.

- Quality control : Monitor reaction progress via TLC and confirm purity via H NMR and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR : H and C NMR to confirm methoxy (δ ~3.3 ppm) and amine (δ ~1.8 ppm) groups.

- Mass spectrometry : ESI-MS for molecular ion confirmation ([M+H] at m/z 180.2).

- IR spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1250 cm (C-O-C of chroman).

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at -20°C.

- Handling : Use gloveboxes or fume hoods to avoid moisture and oxygen exposure.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (S)- vs. (R)-enantiomer) impact the biological activity of 5-methoxychroman-3-amine derivatives?

Methodological Answer: Design comparative assays using enantiomerically pure samples:

- In vitro testing : Evaluate binding affinity to serotonin receptors (e.g., 5-HT) via radioligand displacement assays.

- Molecular docking : Use software like AutoDock Vina to simulate interactions between the (S)-enantiomer and receptor active sites.

- Data interpretation : Correlate enantiomeric excess (ee) with IC values; discrepancies may indicate allosteric modulation .

Q. What strategies resolve contradictory data in the optimization of this compound synthesis yields?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity).

- Contradiction analysis : If yield drops at high catalyst concentrations, investigate catalyst poisoning via ICP-MS for metal leaching.

- Alternative pathways : Explore enzymatic resolution (e.g., lipase-mediated kinetic resolution) as a backup method .

Q. How can computational methods predict the physicochemical properties of this compound for drug discovery?

Methodological Answer:

- QSPR models : Use tools like ACD/Labs or Schrodinger’s QikProp to predict logP (estimated ~1.8), solubility (~2.1 mg/mL), and pKa (amine group ~9.5).

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and H-bonding capacity.

- Validation : Compare computational results with experimental data (e.g., shake-flask solubility tests) .

Q. What are the best practices for analyzing metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

- Incubation conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system at 37°C.

- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.

- Analytical workflow : Quantify parent compound depletion via UPLC-MS/MS. Calculate intrinsic clearance (Cl) using the in vitro half-life method .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |